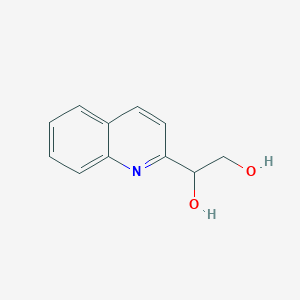

1-(Quinolin-2-yl)ethane-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

62955-98-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-quinolin-2-ylethane-1,2-diol |

InChI |

InChI=1S/C11H11NO2/c13-7-11(14)10-6-5-8-3-1-2-4-9(8)12-10/h1-6,11,13-14H,7H2 |

InChI Key |

QIQLAFRFRZFPML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Quinolin 2 Yl Ethane 1,2 Diol Scaffolds

Classical and Modern Approaches to Quinoline (B57606) Nucleus Construction

The formation of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable access to this important heterocyclic motif. These methods, developed over more than a century, continue to be refined and adapted for the synthesis of a diverse range of quinoline derivatives.

Friedländer Condensation and its Variants for Quinoline Core Formation

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful and direct method for constructing quinoline rings. wikipedia.orgorganicreactions.orgjk-sci.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or an aldehyde. organicreactions.orgorganic-chemistry.org This condensation can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com

The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org In the first, an aldol-type condensation between the 2-amino-substituted carbonyl compound and the enolizable carbonyl partner occurs, followed by cyclization and dehydration to form the quinoline product. Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol (B89426) reaction and subsequent dehydration. wikipedia.org

Numerous modifications to the original Friedländer synthesis have been developed to improve yields, expand the substrate scope, and create more environmentally benign reaction conditions. These variants often employ different catalysts, such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org For instance, neodymium(III) nitrate (B79036) hexahydrate has been shown to be an efficient catalyst for this transformation. organic-chemistry.org The use of solid acid catalysts like Nafion under microwave irradiation represents a more sustainable approach. jk-sci.comorganic-chemistry.org

Skraup and Doebner-Miller Reactions in Quinoline Synthesis

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for producing quinoline itself. wikipedia.org The archetypal reaction involves heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is notoriously vigorous, and the use of a moderator such as ferrous sulfate (B86663) is common. wikipedia.org Arsenic acid can be used as a milder oxidizing agent. wikipedia.org The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. numberanalytics.com This is followed by a Michael addition of aniline to the acrolein, and the resulting intermediate undergoes cyclization and oxidation to yield the quinoline ring. pharmaguideline.comnumberanalytics.com

A significant modification of the Skraup synthesis is the Doebner-Miller reaction. wikipedia.orgslideshare.net This method allows for the synthesis of substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids such as tin tetrachloride. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl can also be generated in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org The Doebner-Miller reaction offers greater flexibility than the Skraup synthesis for preparing a variety of substituted quinolines. researchgate.net

Povarov Reaction and Related Cycloaddition Strategies for Quinoline Scaffolds

The Povarov reaction is a formal [4+2] cycloaddition reaction that has become a prominent method for synthesizing tetrahydroquinoline derivatives, which can then be oxidized to quinolines. wikipedia.orgnumberanalytics.com The reaction typically involves an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene, such as an enol ether or an enamine. wikipedia.org The reaction is catalyzed by a Lewis acid, which activates the imine towards electrophilic attack by the alkene. wikipedia.org This is followed by an intramolecular electrophilic aromatic substitution and subsequent elimination steps to form the quinoline ring system. wikipedia.org

The Povarov reaction is notable for its ability to be performed as a multi-component reaction, where the aniline, aldehyde, and alkene are combined in a single pot. wikipedia.org This approach allows for the rapid construction of complex molecular scaffolds. numberanalytics.com Recent advancements have expanded the scope of the Povarov reaction, including the use of different catalysts and substrates. For example, a molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.orgacs.orgresearchgate.net

Multi-Component Reactions for Quinoline and Dihydroquinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in a convergent manner. rsc.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.orgiicbe.org Several MCRs have been successfully employed for the synthesis of quinoline and dihydroquinoline derivatives. rsc.org

The Povarov reaction, as mentioned previously, is a prime example of an MCR used for quinoline synthesis. wikipedia.orgrsc.org Other notable MCRs for quinoline synthesis include variations of the Friedländer and Doebner-Miller reactions. ufms.br For instance, a one-pot, three-component reaction between an aniline, an aldehyde, and an alkyne can yield highly substituted quinolines. researchgate.net These reactions can be promoted by various catalysts, including Lewis acids and Brønsted acids, and can even be performed in environmentally friendly solvents like water. iicbe.orgufms.br The development of novel MCRs for quinoline synthesis is an active area of research, with the potential to provide rapid access to diverse libraries of quinoline-based compounds. rsc.orgresearchgate.net

Stereoselective Synthesis of the 1,2-Diol Moiety in Quinoline-Substituted Systems

The introduction of the 1,2-diol functionality onto the quinoline scaffold with control over the stereochemistry is a critical step in the synthesis of 1-(quinolin-2-yl)ethane-1,2-diol. This can be achieved through various stereoselective dihydroxylation methods.

Enantioselective Dihydroxylation and Related Processes

Enantioselective dihydroxylation is a powerful transformation that converts an alkene into a chiral 1,2-diol. The most well-known method is the Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide as the catalyst in the presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine (B8771983). This method allows for the predictable and highly enantioselective synthesis of either enantiomer of the diol product.

In the context of synthesizing this compound, the precursor would be 2-vinylquinoline (B1294476). The enantioselective dihydroxylation of this substrate would directly yield the target molecule. While specific examples for the dihydroxylation of 2-vinylquinoline are not abundant in the provided search results, the general principles of enantioselective dihydroxylation are well-established and applicable.

Alternative approaches to introducing the 1,2-diol moiety could involve the use of other oxidizing agents or a two-step process involving epoxidation followed by stereospecific ring-opening. The choice of method would depend on the desired stereochemistry and the compatibility of the reagents with the quinoline ring system.

Recent research has also focused on developing novel catalytic systems for dihydroxylation and related transformations. For example, organocatalytic approaches have been explored for the enantioselective functionalization of vinylquinolines, which could potentially be adapted for the synthesis of chiral diols. nih.gov The stereoselective synthesis of molecules containing a quinoline scaffold is an area of active investigation, with implications for the development of new chiral ligands and catalysts. rsc.orgrsc.org

Diastereoselective Control in 1,2-Diol Formation

Achieving diastereoselective control in the formation of the 1,2-diol moiety on a quinoline scaffold is crucial for accessing specific stereoisomers, which can exhibit distinct biological activities. While direct diastereoselective synthesis of this compound is not extensively detailed in the provided results, the principles of diastereoselective dihydroxylation can be applied. This typically involves the use of chiral catalysts or auxiliaries to influence the facial selectivity of the dihydroxylation of a vinylquinoline precursor. The geometry of the alkene and the nature of the substituents on the quinoline ring play a significant role in determining the diastereomeric ratio of the product.

Asymmetric Ring-Opening Reactions for Diol Precursors

Asymmetric ring-opening of epoxides serves as a powerful method for the enantioselective synthesis of 1,2-diols. In the context of this compound, this would involve the preparation of a 2-(oxiran-2-yl)quinoline (B13645434) precursor. The subsequent ring-opening of this epoxide with a nucleophile, such as water or a protected alcohol, under the influence of a chiral catalyst, can yield an enantioenriched diol. The choice of catalyst, often a Lewis acid or base complexed with a chiral ligand, is critical in directing the stereochemical outcome of the reaction.

Transition Metal-Catalyzed Syntheses of this compound and Analogs

Transition metal catalysis has revolutionized the synthesis of quinoline derivatives, offering direct and efficient routes from simple starting materials. These methods often involve C-H activation, coupling, and cyclization reactions.

Ruthenium-Catalyzed Dehydrative C-H Coupling with Diols

Ruthenium catalysts have proven effective in the dehydrative C-H coupling of anilines with diols to form substituted quinolines. nih.govnih.gov This approach is atom-economical, producing water as the primary byproduct. nih.gov Cationic ruthenium-hydride complexes, such as [(C6H6)(PCy3)(CO)RuH]+BF4−, have been shown to be highly effective for this transformation. nih.gov The reaction of anilines with 1,3-diols, for instance, can yield substituted quinolines. nih.gov The mechanism is thought to involve the dehydrogenation of the diol to a hydroxyaldehyde, which then undergoes condensation with the aniline and subsequent cyclization. nih.gov While the direct synthesis of this compound via this method using a triol is not explicitly described, the versatility of ruthenium catalysis suggests its potential for such transformations. marquette.edu

Table 1: Ruthenium-Catalyzed Synthesis of Quinolines

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Cationic ruthenium-hydride complex | Anilines and 1,3-diols | Substituted quinolines | High regioselectivity, no toxic byproducts. nih.gov |

| RuCl3·xH2O/PBu3/MgBr2·OEt2 | Anilines and 1,3-diols | 2- and 3-substituted quinolines | No stoichiometric additives, produces water and dihydrogen as byproducts. nih.gov |

Copper-Catalyzed Cyclizations and Oxidative Annulation Strategies

Copper catalysis offers a cost-effective and versatile platform for quinoline synthesis. mdpi.comrsc.org Various copper-catalyzed methods, including oxidative cyclization and annulation strategies, have been developed. mdpi.comrsc.orgresearchgate.net For instance, copper-catalyzed aerobic oxidative cyclization of 2-alkynylanilines can lead to quinoline derivatives. researchgate.net Another approach involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. mdpi.com Copper(I) iodide has been utilized in cascade reactions to form functionalized quinolines with high atom economy. researchgate.net These methods highlight the potential of copper catalysis to construct the quinoline core, which could then be further functionalized to introduce the 1,2-diol moiety. A copper-catalyzed dual cyclization has also been developed for the synthesis of quinindoline derivatives. nih.gov

Table 2: Copper-Catalyzed Synthesis of Quinolines

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Copper acetate (B1210297) | Saturated ketones and anthranils | 3-substituted quinolines | One-pot reaction. mdpi.com |

| Cuprous iodide | N-(2-alkenylaryl) enamines | 2-trifluoromethylquinolines | Intramolecular oxidative cyclization. mdpi.com |

| Copper(0) | Anthranils and phenylacetaldehydes | 8-acylquinolines | [3 + 2 + 1] annulation strategy. mdpi.com |

Palladium-Catalyzed Methods for Quinoline-Diol Architectures

Palladium catalysis is a powerful tool for the construction of quinoline scaffolds, often through C-H activation and cross-coupling reactions. researchgate.netnih.govrsc.org Palladium-catalyzed dehydrogenative coupling provides an efficient route to quinolines. researchgate.netnih.gov The intramolecular Fujiwara-Moritani reaction of N-alkenylanilines can lead to 4-substituted quinolines. nih.gov Furthermore, palladium-catalyzed carbonylative annulation of alkyne-tethered o-iodoanilines has been used to synthesize quinolin-2(1H)-ones. nih.gov These methods can be adapted to create quinoline precursors that can be subsequently converted to the desired 1,2-diol. For example, a vinyl-substituted quinoline synthesized via a palladium-catalyzed reaction could undergo dihydroxylation.

Table 3: Palladium-Catalyzed Synthesis of Quinolines

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Pd(OAc)2 | N-alkenylanilines | 4-substituted quinolines | Intramolecular Fujiwara-Moritani reaction. nih.gov |

| Pd(OAc)2/PPh3 | 2-iodoaniline and α,β-unsaturated carbonyl compounds | 3-substituted quinolin-2(1H)-ones | Coupling-cyclization reaction. nih.gov |

Iron-Catalyzed Cyclocondensation of Anilines with 1,2-Diols

Iron, being an earth-abundant and inexpensive metal, has emerged as a sustainable catalyst for organic transformations. Iron-catalyzed cyclocondensation of anilines with 1,2-diols represents a direct method for quinoline synthesis. researchgate.net This reaction has been successfully demonstrated with various 1,2-diols, including 1,2-ethanediol (B42446) and 1,2-propanediol, in the presence of iron-containing catalysts. researchgate.net The reaction of anilines with 1,3-diols in the presence of iron catalysts has also been reported to yield quinolines. documentsdelivered.combakhtiniada.ru An acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols using an iron catalyst also provides an atom-economical route to quinolines. rsc.org This methodology could potentially be extended to the direct synthesis of this compound by employing an appropriate polyol substrate.

Table 4: Iron-Catalyzed Synthesis of Quinolines

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Iron-containing catalysts | Anilines and 1,2-diols | Quinolines | First-time synthesis via this method. researchgate.net |

| Iron catalysts | Anilines and propane-1,3-diol | Quinolines | Cyclocondensation reaction. documentsdelivered.com |

| Iron catalyst | α-2-aminoaryl alcohols and secondary alcohols | Substituted quinolines | Acceptorless dehydrogenative coupling, high yields. rsc.org |

Other Metal-Mediated Approaches (e.g., Cobalt, Nickel, Silver, Iridium)

While osmium and manganese are commonly employed for dihydroxylation, other transition metals have been explored for the dihydroxylation of alkenes, which can be applied to the synthesis of this compound from 2-vinylquinoline.

Cobalt-Catalyzed Reactions: Cobalt catalysis is emerging as a sustainable option for various organic transformations. While direct cobalt-catalyzed dihydroxylation of 2-vinylquinoline is not extensively documented, related reactions provide insight into potential synthetic routes. For instance, cobalt-catalyzed hydrovinylation of vinylarenes has been achieved with high efficiency and enantioselectivity. nih.gov Furthermore, cobalt-catalyzed reductive coupling of alkyl halides with activated alkenes has been reported. rsc.org Although not a direct dihydroxylation, these methods showcase cobalt's ability to activate the vinyl group, suggesting its potential in developing a dihydroxylation protocol. A proposed reaction could involve a cobalt catalyst, an oxidant, and 2-vinylquinoline as the substrate.

Nickel-Catalyzed Reactions: Nickel, being an earth-abundant and cost-effective metal, presents an attractive alternative for catalysis. Nickel-catalyzed methods for the synthesis of quinoline derivatives have been developed. researchgate.net In the context of dihydroxylation, nickel catalysts have been used for the reductive carboxylation of styrenes and the direct sulfonylation of styrenes and unactivated aliphatic alkenes. nih.govorganic-chemistry.orgnih.gov While direct nickel-catalyzed dihydroxylation of 2-vinylquinoline to yield this compound is not a well-established method, the reactivity of nickel with styrenic compounds suggests its feasibility. A hypothetical reaction could involve a nickel(II) salt as a precatalyst in the presence of a suitable ligand and an oxidant.

Silver-Catalyzed Reactions: Silver catalysts have been employed in various organic transformations, including the synthesis of dihydroquinolinones. acs.org The Prévost and Woodward dihydroxylation methods utilize iodine and a silver salt to produce trans- and cis-diols, respectively. wikipedia.org These methods could be adapted for the dihydroxylation of 2-vinylquinoline. For example, the reaction of 2-vinylquinoline with iodine and silver benzoate (B1203000) (Prévost conditions) would be expected to yield the trans-diol, while silver acetate (Woodward conditions) would lead to the cis-diol. wikipedia.org

Iridium-Catalyzed Reactions: Iridium catalysts have shown promise in the functionalization of alkenes. encyclopedia.pubresearchgate.net Iridium-catalyzed enantioselective hydroalkylation of vinylarenes has been reported, demonstrating the metal's ability to activate the double bond of styrenic compounds with high selectivity. nih.gov More directly relevant is the iridium-catalyzed difunctionalization of alkenes, where vicinal amino alcohols can be synthesized. encyclopedia.pub This suggests that an iridium-catalyzed dihydroxylation of 2-vinylquinoline could be a viable synthetic route.

Table 1: Potential Metal-Mediated Approaches for the Synthesis of this compound This table presents hypothetical reaction conditions based on analogous transformations, as direct synthesis of the target compound using these specific metals is not widely reported.

| Metal Catalyst | Potential Reagents & Conditions | Expected Product | Reference (Analogous Reactions) |

| Cobalt | Co(II) salt, Oxidant (e.g., H₂O₂), 2-Vinylquinoline | This compound | nih.govresearchgate.net |

| Nickel | Ni(II) salt, Ligand, Oxidant, 2-Vinylquinoline | This compound | researchgate.netnih.govorganic-chemistry.orgnih.gov |

| Silver | I₂, Silver Benzoate or Acetate, 2-Vinylquinoline | trans- or cis-1-(Quinolin-2-yl)ethane-1,2-diol | wikipedia.orgnih.gov |

| Iridium | Ir(III) complex, Oxidant, 2-Vinylquinoline | This compound | encyclopedia.pubresearchgate.netnih.govnih.gov |

Organocatalytic and Metal-Free Approaches to Quinoline-Diols

Organocatalysis and metal-free methods offer a greener and often more cost-effective alternative to metal-catalyzed reactions.

A prominent organocatalytic method for dihydroxylation is the Sharpless Asymmetric Dihydroxylation. nih.govrroij.com This reaction typically uses osmium tetroxide as the catalyst, but the chirality of the product is controlled by a chiral ligand, often an alkaloid derivative like dihydroquinidine (DHQD) or dihydroquinine (DHQ), which are derived from quinine (B1679958). rroij.comwikipedia.org Given that the catalyst is used in catalytic amounts and the ligand is derived from natural sources, this method has aspects of green chemistry and organocatalysis. The use of AD-mix-α (containing (DHQ)₂PHAL) or AD-mix-β (containing (DHQD)₂PHAL) allows for the enantioselective synthesis of the corresponding (S)- or (R)-diol. rroij.com The application of this method to vinyl- and allyl-silanes has been demonstrated with high yields and enantiomeric excesses, suggesting its applicability to 2-vinylquinoline. rsc.org

Metal-free dihydroxylation of alkenes can be achieved using reagents like cyclobutane (B1203170) malonoyl peroxide, which has been shown to produce syn-diols. strath.ac.uknih.gov Another approach is the use of Oxone for the anti-dihydroxylation of alkenes, although this method can be highly substrate-dependent. rsc.org A metal-free electrochemical dihydroxylation of unactivated alkenes has also been developed, offering a sustainable method that uses water as the hydroxyl source and electricity as the oxidant. researchgate.net These methods could potentially be applied to the synthesis of this compound.

Table 2: Organocatalytic and Metal-Free Dihydroxylation Approaches

| Method | Catalyst/Reagent | Key Features | Expected Product from 2-Vinylquinoline | Reference |

| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQD)₂PHAL), Co-oxidant (e.g., K₃Fe(CN)₆) | High enantioselectivity, mild conditions | Enantiomerically enriched this compound | nih.govrroij.comrsc.org |

| Malonoyl Peroxide Dihydroxylation | Cyclobutane malonoyl peroxide | Metal-free, syn-selective | syn-1-(Quinolin-2-yl)ethane-1,2-diol | strath.ac.uknih.gov |

| Electrochemical Dihydroxylation | Et₄NI, NH₄I, TFA, H₂O, Electricity | Metal-free, green hydroxyl source | This compound | researchgate.net |

Green Chemistry Principles in the Synthesis of Quinoline-Diols

The application of green chemistry principles to the synthesis of quinoline-diols focuses on reducing waste, using less hazardous chemicals, and improving energy efficiency.

The synthesis of the precursor, 2-vinylquinoline, can be achieved through catalyst-free methods, which aligns with green chemistry principles by avoiding metal catalysts. encyclopedia.pub For the dihydroxylation step, several green approaches are viable. The use of hydrogen peroxide (H₂O₂) as an oxidant is a green alternative as its only byproduct is water. researchgate.net Organocatalytic methods, as discussed in the previous section, are inherently greener as they avoid the use of toxic heavy metals. researchgate.net

Electrochemical methods represent a significant advancement in green synthesis. The electrochemical dihydroxylation of alkenes uses water as the source of hydroxyl groups and electricity as the clean oxidant, minimizing the generation of chemical waste. researchgate.net Furthermore, performing reactions in greener solvents like water or ethanol, or under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. nih.govacs.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, as demonstrated in the synthesis of 2-vinylquinolines. acs.org

The Sharpless Asymmetric Dihydroxylation, while using a toxic osmium catalyst, adheres to green principles by using it in catalytic amounts and employing a co-oxidant in a catalytic cycle. organic-chemistry.org The use of naturally derived chiral ligands also adds to its green credentials. wikipedia.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Quinoline-Diol Synthesis | Example Method/Reagent | Reference |

| Use of Safer Solvents | Reactions in water or ethanol, or solvent-free conditions. | One-pot synthesis techniques. | nih.govacs.org |

| Use of Renewable Feedstocks | Use of naturally derived chiral ligands. | Quinine-derived ligands in Sharpless Dihydroxylation. | wikipedia.org |

| Catalysis | Use of catalytic reagents over stoichiometric ones. | Sharpless Asymmetric Dihydroxylation (catalytic OsO₄). | rroij.comorganic-chemistry.org |

| Atom Economy | Reactions that incorporate a high percentage of starting materials into the final product. | Dihydroxylation of 2-vinylquinoline. | wikipedia.org |

| Use of Safer Chemicals | Replacement of hazardous reagents with safer alternatives. | H₂O₂ as an oxidant instead of heavy metal oxidants. | researchgate.net |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted synthesis of 2-vinylquinolines. | acs.org |

| Design for Degradation | Not directly applicable to synthesis but relevant to the lifecycle of the compound. | - | |

| Real-time Analysis for Pollution Prevention | In-process monitoring to prevent byproduct formation. | - | |

| Inherently Safer Chemistry for Accident Prevention | Use of less volatile and less toxic solvents and reagents. | Use of water as a solvent. | acs.org |

Structural Elucidation and Conformational Analysis of 1 Quinolin 2 Yl Ethane 1,2 Diol

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy offer detailed insights into molecular structure.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. uncw.edu For quinoline (B57606) derivatives, ¹H and ¹³C NMR provide information about the number and connectivity of hydrogen and carbon atoms, respectively. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of a 1,2-diol, such as 1-(quinolin-2-yl)ethane-1,2-diol, would exhibit characteristic signals for the aromatic protons of the quinoline ring and the aliphatic protons of the ethane-1,2-diol moiety. nih.gov The chemical shifts of the quinoline protons are influenced by the electronic environment and can be affected by intermolecular interactions, such as π-π stacking, which is concentration-dependent. uncw.eduuncw.edu The protons of the diol group (CH-OH and CH₂-OH) would appear as multiplets, with their chemical shifts and coupling constants providing information about their stereochemical relationship. nih.gov The presence of hydroxyl protons can sometimes be confirmed by deuterium (B1214612) exchange studies. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring and the diol side chain would be consistent with their expected electronic environments. ualberta.ca For instance, the carbons of the quinoline ring would appear in the aromatic region, while the carbons of the diol would be found in the aliphatic region.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen atom is sensitive to substitution and intermolecular interactions. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts Below is a table of predicted chemical shift ranges for the different nuclei in this compound.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Quinoline Aromatic Protons | 7.0 - 8.5 |

| ¹H | Diol Methine Proton (CH-OH) | 4.0 - 5.0 |

| ¹H | Diol Methylene Protons (CH₂-OH) | 3.5 - 4.5 |

| ¹H | Hydroxyl Protons (OH) | Variable, often broad |

| ¹³C | Quinoline Aromatic Carbons | 115 - 160 |

| ¹³C | Diol Methine Carbon (CH-OH) | 65 - 75 |

| ¹³C | Diol Methylene Carbon (CH₂-OH) | 60 - 70 |

| ¹⁵N | Quinoline Nitrogen | Varies with conditions |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. rsc.orgrsc.org For this compound, with a chemical formula of C₁₁H₁₁NO₂, the expected monoisotopic mass is approximately 189.078979 Da. nih.govchemspider.comnih.gov HRMS analysis would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the calculated value, thus confirming the elemental composition of the molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. impactfactor.org For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. mdpi.com This broadening is indicative of hydrogen bonding. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C=C and C=N stretching vibrations for the quinoline ring system, and C-O stretching vibrations for the diol. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Quinoline and its derivatives typically exhibit strong absorption bands in the UV region, arising from π-π* transitions within the aromatic system. researchgate.netphotochemcad.com The exact position and intensity of these absorption bands can be influenced by the solvent and the nature of substituents on the quinoline ring. mdpi.comnih.govresearchgate.net The presence of the ethane-1,2-diol substituent would likely cause a slight shift in the absorption maxima compared to unsubstituted quinoline.

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Chiral HPLC)

Since this compound contains a stereocenter at the carbon atom bearing a hydroxyl group and the quinoline substituent, it can exist as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity and absolute configuration of chiral molecules.

Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The measurement of optical rotation is a traditional method for assessing the enantiomeric excess (e.e.) of a sample. researchgate.netnih.gov The specific rotation value is a characteristic property of a chiral compound under defined conditions of concentration, solvent, temperature, and wavelength.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. researchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a sample can be accurately determined. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. This technique provides an unambiguous assignment of the R or S configuration at the stereocenter and reveals the conformational preferences and intermolecular interactions, such as hydrogen bonding, in the solid state.

Theoretical and Computational Chemistry Studies on 1 Quinolin 2 Yl Ethane 1,2 Diol

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions. For the formation of 1-(Quinolin-2-yl)ethane-1,2-diol, a plausible and widely utilized synthetic route is the asymmetric dihydroxylation of 2-vinylquinoline (B1294476). The Sharpless asymmetric dihydroxylation is a cornerstone reaction for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnih.gov Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the mechanistic nuances of this transformation. organic-chemistry.org

The reaction mechanism initiates with the formation of a complex between osmium tetroxide and a chiral ligand, typically a derivative of quinine (B1679958) or quinidine (B1679956). wikipedia.orgnumberanalytics.com This is followed by a [3+2]-cycloaddition of the osmium-ligand complex to the alkene (2-vinylquinoline), which forms a cyclic osmate ester intermediate. organic-chemistry.orgnumberanalytics.com Subsequent hydrolysis of this intermediate releases the desired diol, this compound, and the reduced osmium species, which is then reoxidized by a stoichiometric oxidant to complete the catalytic cycle. wikipedia.org

Computational studies have been crucial in debating the nature of the cycloaddition step, with evidence strongly supporting a [3+2] pathway over a [2+2] addition followed by rearrangement. organic-chemistry.org These studies also shed light on the origins of enantioselectivity, attributing it to the specific steric and electronic interactions between the substrate and the chiral ligand in the transition state. The quinoline (B57606) moiety of the substrate can participate in π-stacking interactions with the ligand, influencing the facial selectivity of the dihydroxylation. wikipedia.org

A potential secondary reaction pathway can occur if the osmate ester intermediate is oxidized before it dissociates, leading to a decrease in enantioselectivity. wikipedia.org The use of a higher molar concentration of the chiral ligand can suppress this secondary pathway. wikipedia.org

Below is a table summarizing the key mechanistic steps in the formation of this compound via a Sharpless-type asymmetric dihydroxylation, as informed by computational and experimental studies.

| Step | Description | Key Intermediates/Transition States |

| 1 | Formation of the Osmium-Ligand Complex | Osmium tetroxide coordinates with the chiral ligand (e.g., (DHQ)₂PHAL). |

| 2 | [3+2] Cycloaddition | The Os-ligand complex undergoes a cycloaddition with 2-vinylquinoline to form a cyclic osmate ester. |

| 3 | Hydrolysis | The osmate ester is hydrolyzed to release this compound. |

| 4 | Reoxidation | The reduced osmium species is reoxidized by a stoichiometric oxidant (e.g., K₃[Fe(CN)₆]). |

Intermolecular Interactions and Host-Guest Complexation Behavior

The molecular structure of this compound, featuring a hydrogen-bond-donating diol group and a hydrogen-bond-accepting quinoline nitrogen atom, as well as an aromatic system, suggests a rich potential for engaging in various intermolecular interactions and participating in host-guest complexation. Computational modeling is a key tool for investigating these non-covalent interactions, providing insights into the geometry, energetics, and nature of the resulting supramolecular assemblies.

The diol functional group is capable of forming strong hydrogen bonds, acting as both a donor and an acceptor. This can lead to the formation of self-assemblies, such as dimers or larger aggregates, or complexes with other molecules that have complementary hydrogen bonding sites. The quinoline ring, with its nitrogen atom, is a good hydrogen bond acceptor. Furthermore, the aromatic rings of the quinoline system can participate in π-π stacking and cation-π interactions.

While specific computational studies on the host-guest chemistry of this compound are not extensively available, general principles from studies of similar systems can be applied. For instance, computational studies on the complexation of quinoline derivatives with host molecules like cyclodextrins have demonstrated the importance of hydrophobic and van der Waals interactions, as the quinoline moiety is encapsulated within the host cavity. In such complexes, hydrogen bonding between the guest's functional groups and the hydroxyl groups of the cyclodextrin (B1172386) rim can further stabilize the assembly.

A fascinating example of how host-guest interactions can influence a diol equilibrium comes from a study on N-methyl-4-(p-substituted benzoyl)pyridinium cations, which exist in equilibrium with their gem-diol forms in water. The presence of cucurbit acs.orguril as a host shifts the equilibrium towards the keto form, indicating that the hydrophobic interactions of the benzoyl group within the host cavity are strong enough to overcome the stabilization of the gem-diol by hydrogen bonding with water. acs.orgnih.gov This highlights the delicate balance of intermolecular forces at play in such systems.

The potential intermolecular interactions and host-guest complexation behavior of this compound are summarized in the table below.

| Type of Interaction | Description | Potential Partner Molecules |

| Hydrogen Bonding (Diol) | The hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors. | Self-assembly, water, alcohols, ethers, amides, etc. |

| Hydrogen Bonding (Quinoline N) | The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. | Water, alcohols, phenols, etc. |

| π-π Stacking | The aromatic quinoline ring can stack with other aromatic systems. | Aromatic guest molecules, self-assembly. |

| Cation-π Interactions | The electron-rich quinoline ring can interact favorably with cations. | Metal ions, organic cations. |

| Hydrophobic Interactions | The nonpolar parts of the molecule can be driven out of a polar solvent to associate with a nonpolar cavity. | Cyclodextrins, calixarenes, and other host molecules with hydrophobic pockets. |

| van der Waals Forces | General attractive or repulsive forces between molecules. | All potential interaction partners. |

Further theoretical investigations, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, could provide deeper insights into the nature and strength of these interactions in putative host-guest complexes of this compound.

Chemical Reactivity and Derivatization of 1 Quinolin 2 Yl Ethane 1,2 Diol

Reactions at the Vicinal Diol Moiety

The vicinal diol (a 1,2-diol) is a highly versatile functional group, susceptible to oxidation, protection/deprotection, and cyclization reactions. These transformations are crucial for modifying the compound's properties and for its use in multi-step syntheses.

Selective Oxidation Reactions

The hydroxyl groups of the 1,2-diol moiety can be oxidized to yield different products depending on the oxidizing agent and reaction conditions. Mild oxidation can convert the hydroxyl groups into corresponding carbonyl compounds. For instance, the use of agents like chromium trioxide could potentially yield an α-hydroxy ketone, a diketone, or a carboxylic acid through subsequent cleavage.

Stronger oxidizing agents that cleave the carbon-carbon bond of the diol, such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), would be expected to break the ethane-1,2-diol side chain. This oxidative cleavage would result in the formation of quinoline-2-carbaldehyde.

| Reaction Type | Reagent(s) | Expected Product(s) |

| Mild Oxidation | Chromium trioxide (CrO₃), PCC | 2-hydroxy-1-(quinolin-2-yl)ethan-1-one, 1-(quinolin-2-yl)ethane-1,2-dione |

| Oxidative Cleavage | Periodic acid (HIO₄), Lead tetraacetate (Pb(OAc)₄) | Quinoline-2-carbaldehyde |

Protection and Deprotection Strategies

In complex syntheses, the reactive hydroxyl groups of the diol often need to be temporarily protected to prevent unwanted side reactions. This is typically achieved by converting the diol into a less reactive derivative, which can later be removed to restore the diol functionality.

Common strategies for protecting 1,2-diols include the formation of cyclic acetals or ketals (discussed in 5.1.3) and silyl (B83357) ethers. Reaction with a chlorosilane, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) would yield a bis-silyl ether. This protecting group is stable under many reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The protection of 1,2- and 1,3-diols can be accomplished by reacting them with specific agents in the presence of a base, and these protective groups can be subsequently removed under basic conditions. google.com

| Strategy | Protection Reagent | Protected Form | Deprotection Reagent |

| Acetal (B89532)/Ketal Formation | Aldehyde/Ketone, Acid catalyst | Cyclic Acetal/Ketal | Aqueous Acid |

| Silyl Ether Formation | TBDMSCl, Imidazole | Bis-silyl ether | TBAF |

Formation of Cyclic Derivatives (e.g., acetals, ketals)

Vicinal diols readily react with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic derivatives known as dioxolanes. libretexts.org This reaction is reversible and is often used as a protection strategy for the diol. pearson.com For 1-(quinolin-2-yl)ethane-1,2-diol, reaction with a ketone like acetone, catalyzed by an acid such as p-toluenesulfonic acid (p-TSA), would yield a cyclic ketal (an isopropylidene derivative). khanacademy.orgyoutube.com Similarly, reaction with an aldehyde like benzaldehyde (B42025) would form a cyclic acetal. The formation of these cyclic acetals is favored when a diol is used, as the intramolecular ring-closing step is kinetically advantageous. libretexts.org The water formed during the reaction is typically removed to drive the equilibrium towards the acetal product. libretexts.org

General Reaction for Cyclic Acetal/Ketal Formation:

this compound + R₂C=O ⇌ (acid catalyst) ⇌ Cyclic Acetal/Ketal + H₂O

Reactions at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring behaves as a weak tertiary base (pKa of quinoline is 4.9). researchgate.netnoveltyjournals.com It readily reacts with strong acids to form salts. The lone pair of electrons on the nitrogen also makes it nucleophilic, allowing it to participate in several characteristic reactions.

N-Oxide Formation: Reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the quinoline nitrogen to form this compound N-oxide. researchgate.netrsc.org This transformation alters the electronic properties of the quinoline ring, influencing its reactivity in subsequent substitution reactions.

Alkylation and Acylation (Quaternization): The nitrogen atom can be alkylated by alkyl halides or acylated by acyl halides to form quaternary quinolinium salts. These reactions modify the electronic and steric nature of the molecule.

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline ring system can undergo both electrophilic and nucleophilic substitution, but the position of attack is strongly directed by the electron-withdrawing nature of the nitrogen atom. researchgate.netnoveltyjournals.com

Electrophilic Substitution: The nitrogen atom deactivates the entire ring system towards electrophilic attack, particularly the pyridine (B92270) ring. Therefore, electrophilic substitution reactions, such as nitration (with HNO₃/H₂SO₄) and sulfonation (with SO₃/H₂SO₄), occur preferentially on the benzene (B151609) ring. researchgate.netquimicaorganica.org The main products are the 5- and 8-substituted derivatives. researchgate.netquimicaorganica.org

Nucleophilic Substitution: The pyridine ring is electron-deficient and thus activated for nucleophilic attack. Nucleophilic substitution occurs primarily at the C2 and C4 positions. researchgate.net For example, the Chichibabin reaction, involving sodium amide (NaNH₂) in liquid ammonia, can introduce an amino group at the C2 or C4 position. iust.ac.ir Halogen atoms at the C2 and C4 positions are particularly susceptible to displacement by nucleophiles. iust.ac.ir

| Reaction Type | Reagent(s) | Position(s) of Substitution | Example Product Type |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 5 and 8 | 5-Nitro- and 8-Nitro- derivatives |

| Electrophilic Sulfonation | SO₃, H₂SO₄ | 5 and 8 | 5-Sulfonic acid and 8-Sulfonic acid derivatives |

| Nucleophilic Amination | NaNH₂, liq. NH₃ | 2 and 4 | 2-Amino- and 4-Amino- derivatives |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound can be achieved by leveraging the reactivity of the quinoline core and the diol side chain. Many synthetic strategies focus on building complex molecules by attaching other heterocyclic rings or functional moieties to the quinoline scaffold.

For instance, click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, is a powerful method for linking a quinoline unit to other molecules. researchgate.netnih.gov A derivative of this compound could be functionalized with an azide (B81097) or alkyne group, either on the ring or the side chain, to participate in such reactions. This would allow for the creation of complex quinoline-triazole hybrids. researchgate.netnih.gov

Furthermore, functional groups on the quinoline ring can be interconverted. For example, a chloroquinoline derivative can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce new carbon-carbon bonds. Quinoline-fused quinazolinones have been synthesized in one-pot reactions, demonstrating the versatility of building complex structures from simpler quinoline precursors. nih.govnih.gov These methods highlight the potential to create a wide array of functionalized derivatives starting from the basic this compound structure or by incorporating the diol functionality into a pre-functionalized quinoline.

Role of 1 Quinolin 2 Yl Ethane 1,2 Diol and Its Derivatives in Catalysis

Development as Chiral Ligands in Asymmetric Catalysis

There is no specific information available in the reviewed literature concerning the development of chiral ligands derived directly from 1-(Quinolin-2-yl)ethane-1,2-diol.

Synthesis of Ligand Precursors from this compound

No documented synthetic routes for the conversion of this compound into specific ligand precursors were found.

Metal-Ligand Complexation and Characterization

Without the successful synthesis of ligands from the specified diol, there is no information on their subsequent complexation with metals or the characterization of such complexes.

Application in Specific Asymmetric Reactions

There is no available data on the application of chiral ligands derived from this compound in the following asymmetric reactions.

Asymmetric Hydrogenation

No studies were found that utilize ligands derived from this compound for asymmetric hydrogenation.

Asymmetric Carbon-Carbon Bond Forming Reactions

The application of ligands based on this compound in asymmetric carbon-carbon bond forming reactions has not been reported in the searched literature.

Asymmetric Oxidation/Reduction Reactions

There is no evidence of ligands derived from this compound being used in asymmetric oxidation or reduction reactions.

Mechanistic Aspects of Catalytic Performance

The catalytic activity of complexes featuring this compound and its derivatives is primarily centered on the ability of the ligand to form stable and reactive coordination compounds with various transition metals, most notably ruthenium and copper. The quinoline (B57606) nitrogen and the diol oxygens act as effective donor atoms, creating a chiral pocket around the metal center that can influence the stereochemical outcome of a reaction. While detailed mechanistic studies directly on this compound are limited in publicly available literature, valuable insights can be drawn from analogous quinoline-based ligand systems.

A key area where these types of ligands have shown significant promise is in asymmetric transfer hydrogenation of prochiral ketones and imines. In these reactions, a metal complex, often with ruthenium, facilitates the transfer of a hydride from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the substrate. The mechanism is generally believed to proceed through either an inner-sphere or an outer-sphere pathway.

In an inner-sphere mechanism , the substrate directly coordinates to the metal center before the hydride transfer occurs. For a ruthenium complex of a quinoline-diol ligand, this would involve the formation of a ruthenium hydride species. The prochiral ketone then displaces a weakly bound ligand and coordinates to the ruthenium. The stereoselectivity of the reduction is then dictated by the chiral environment created by the quinoline-diol ligand, which favors one orientation of the ketone over the other. Subsequent hydride transfer from the ruthenium to the carbonyl carbon, followed by protonation, yields the chiral alcohol and regenerates the catalyst.

Conversely, an outer-sphere mechanism does not involve direct coordination of the substrate to the metal. Instead, the ruthenium hydride complex and the substrate are held in close proximity within the solvent cage, and the hydride is transferred directly from the metal to the substrate. The stereochemical control in this case is still governed by the chiral ligand, which directs the approach of the substrate. DFT calculations and experimental studies on similar ruthenium complexes with nitrogen-containing ligands suggest that both pathways are plausible and can be influenced by the specific ligand structure, the metal, and the reaction conditions. For some ruthenium p-cymene (B1678584) complexes with pyridine-quinoline based ligands, an inner-sphere mechanism involving a ruthenium(II) hydride species has been suggested for the transfer hydrogenation of ketones.

Copper complexes of quinoline derivatives have demonstrated catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone. In these systems, the quinoline ligand enhances the catalytic activity of the copper salt. The mechanism is thought to involve the formation of a copper-ligand complex that can effectively bind and activate the substrate. The rate of oxidation is dependent on both the chemical structure of the quinoline ligand and the nature of the counter-ion of the copper salt, which can influence the coordination of the ligand and the stability of the resulting complex.

The following table provides a summary of research findings on the catalytic performance of systems related to this compound, offering a glimpse into the mechanistic possibilities.

| Catalyst System | Reaction Type | Substrate | Key Mechanistic Features |

| Ruthenium(II) p-cymene complexes with pyridine-quinoline ligands | Transfer Hydrogenation | Acetophenone | Suggested inner-sphere mechanism involving a ruthenium(II) hydride species. |

| Copper(II) complexes with various quinoline derivatives | Catechol Oxidation | Catechol | Formation of a ligand-copper complex enhances catalytic activity; rate is dependent on ligand structure and copper salt counter-ion. |

| Rhodium(I) complexes | C-H Bond Activation/Alkylation | Quinolines | Steric interactions from ortho-substituents are proposed to favor the formation of a C-bound Rh complex, a key intermediate. |

It is important to note that the precise mechanistic pathway for a given catalytic system is often a subject of ongoing research and can be highly dependent on subtle changes in the ligand structure, the choice of metal precursor, and the specific reaction conditions employed. Future detailed kinetic and computational studies on complexes of this compound are needed to fully elucidate their catalytic cycles and to pave the way for the development of next-generation catalysts.

Future Perspectives in Research on 1 Quinolin 2 Yl Ethane 1,2 Diol

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of greater efficiency, selectivity, and sustainability continues to drive innovation. For 1-(Quinolin-2-yl)ethane-1,2-diol, future synthetic strategies are likely to move beyond classical methods, embracing modern catalytic systems and process optimization to improve yields and reduce environmental impact.

One promising direction is the application of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. nih.gov Methodologies such as Heck, Suzuki, and Sonogashira couplings, which have been successfully used for other quinoline systems, could be adapted for the synthesis of precursors to this compound. nih.gov For instance, a Pd-catalyzed C-H activation/C-C bond formation strategy could offer a more direct and atom-economical route to functionalized quinolines. nih.gov

Furthermore, the development of one-pot, multi-component reactions represents a significant leap in synthetic efficiency. nih.gov These reactions, which allow for the construction of complex molecules like quinolones from simple starting materials in a single step, could be engineered for the synthesis of the target diol or its immediate precursors. nih.govresearchgate.net Innovations in catalysis, such as the use of copper-ethylene diamine systems or novel ligands, have expanded the scope of these reactions, making them more versatile and robust. nih.gov Microwave-assisted synthesis is another tool that can accelerate reaction times and improve yields, offering a more efficient alternative to conventional heating. nih.gov

Researchers are also exploring novel cyclization strategies. The traditional Friedländer and Knorr quinoline syntheses are being updated with new catalysts and conditions. nih.gov For example, using polyphosphoric acid (PPA) as both a solvent and an acidic catalyst has shown success in the one-step synthesis of certain quinoline rings. mdpi.com Such approaches could simplify the synthesis of the quinoline core of this compound.

| Synthetic Approach | Potential Advantage | Relevant Precursor Type | Catalyst/Reagent Example |

| Palladium-Catalyzed C-H Activation | High atom economy, direct functionalization | Substituted anilines and alkynes | Palladium acetate (B1210297) |

| One-Pot Multi-Component Reaction | Increased efficiency, reduced waste | o-Halobenzocarbonyls, arylacetamides | Copper-ethylene diamine |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Classical quinoline precursors | N/A |

| Acid-Catalyzed Cyclization | Simplified one-step ring formation | Substituted anilines, β-ketoesters | Polyphosphoric Acid (PPA) |

Advanced Computational Modeling for Property Prediction and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecular systems. rsc.orgnih.gov For this compound, advanced computational modeling offers a pathway to rapidly screen potential derivatives, predict their electronic and structural properties, and design more effective catalysts for their synthesis.

DFT calculations can be employed to optimize the molecular geometry of this compound and its derivatives to determine their most stable conformations. nih.gov Key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it indicates the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and polarizability, making the molecule "soft," while a larger gap indicates a more stable, "hard" molecule. nih.gov

These computational methods also allow for the prediction of various quantum chemical descriptors. rsc.orgresearchgate.net Parameters like electronegativity, chemical potential, hardness, and softness provide deep insights into the molecule's reactivity and potential for intermolecular interactions. rsc.orgrsc.org Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra of these compounds, which is crucial for applications in materials science and as molecular probes. rsc.orgrsc.org This predictive power can guide the synthesis of derivatives with tailored photophysical properties. nih.gov

The insights gained from these computational studies are not limited to property prediction. They can also inform the design of catalysts for the synthesis of these quinoline derivatives. By modeling the reaction mechanism and transition states, researchers can identify the most efficient catalytic systems, optimizing for lower activation energies and higher selectivity, thereby reducing the need for extensive empirical screening. nih.gov

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap | Predicts stability and reactivity. nih.gov |

| Time-Dependent DFT (TD-DFT) | UV-vis absorption spectra | Guides development for optical applications. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Donor-acceptor interactions | Elucidates intramolecular bonding and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifies sites for electrophilic/nucleophilic attack. |

Exploration of Novel Chemical Transformations and Derivatization Pathways

The diol functionality of this compound, combined with the reactive quinoline core, provides a rich platform for novel chemical transformations and the synthesis of a diverse library of derivatives. Future research will likely focus on exploring these pathways to create compounds with new and enhanced functionalities.

The hydroxyl groups of the ethane-1,2-diol moiety are prime targets for various transformations. smolecule.com Oxidation reactions can convert the diol to the corresponding α-hydroxy ketone, dicarbonyl, or other oxidized species, which are valuable synthetic intermediates. smolecule.com Conversely, the quinoline ring itself can be modified. For instance, the nitrogen atom in the quinoline ring can act as a site for interactions or further functionalization, influencing the molecule's properties. nih.gov

Derivatization through the hydroxyl groups can lead to a wide array of new compounds. Esterification with various carboxylic acids can produce esters with potentially new biological activities. mdpi.com Substitution reactions can replace the hydroxyl groups with other functional groups, such as halogens or alkyl groups, fundamentally altering the molecule's chemical nature. smolecule.com

The quinoline scaffold itself is a hub for derivatization. Researchers have successfully synthesized a variety of quinoline derivatives, including those incorporating thiosemicarbazide (B42300), oxazole, thiazole (B1198619), and triazole moieties. nih.govresearchgate.netsapub.orgresearchgate.netresearchgate.net These heterocyclic additions are known to impart a range of biological activities. For example, linking the quinoline core to a thiosemicarbazide has been explored for developing new antimicrobial agents. nih.gov Similarly, creating Schiff base derivatives by reacting amino-functionalized quinolines with aldehydes is another established route to novel compounds. sapub.org Applying these known derivatization strategies to this compound or its precursors could yield a new generation of molecules for screening in medicinal chemistry and materials science.

| Reaction Type | Reagent/Condition | Potential Product |

| Oxidation | Potassium permanganate | α-Hydroxy ketone or dicarbonyl |

| Esterification | Substituted benzoic acids / EDC·HCl | Quinoline-based esters |

| Schiff Base Formation | Salicylaldehyde / Acetic acid | Imino-quinoline derivatives |

| Heterocycle Formation | p-Phenyl phenacyl bromide | Oxazole or thiazole derivatives |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-(Quinolin-2-yl)ethane-1,2-diol with high purity and yield?

- Methodology :

- Reduction of Quinolin-2-yl Glyoxylic Acid : Use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under inert atmosphere to reduce the ketone group to a diol. Post-reaction, neutralize with dilute HCl and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Epoxide Ring-Opening : React quinolin-2-yl epoxide with water in acidic conditions (e.g., H₂SO₄) at 60°C for 6–8 hours. Monitor completion via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IC column with a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Compare retention times with enantiomerically pure standards .

- Optical Rotation : Measure specific rotation ([α]D) in methanol at 20°C. A non-zero value confirms chirality; compare with literature for quinoline derivatives .

Q. What analytical techniques are critical for assessing the stability of this compound under varying conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 14 days. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen flow. A sharp mass loss >200°C suggests thermal stability .

Advanced Research Questions

Q. How does the quinoline ring influence the redox behavior of this compound compared to pyridine analogs?

- Methodology :

- Cyclic Voltammetry (CV) : Perform in 0.1 M TBAP/ACN at 100 mV/s. The quinoline ring’s extended π-system may lower oxidation potential (Epa) by 0.2–0.3 V vs. pyridine analogs due to enhanced electron delocalization .

- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to compare HOMO-LUMO gaps. Quinoline’s fused benzene ring reduces the gap, increasing susceptibility to oxidation .

Q. What strategies resolve contradictions in reported biological activities of this compound across in vitro and in vivo studies?

- Methodology :

- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Hydroxylation at the quinoline C3 position may explain species-specific toxicity .

- Dose-Response Reassessment : Conduct parallel in vitro (IC₅₀ in cancer cell lines) and in vivo (murine xenograft) studies. Adjust for bioavailability differences using pharmacokinetic modeling (e.g., one-compartment model) .

Q. How can computational tools predict the binding affinity of this compound to cytochrome P450 enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with CYP3A4 (PDB ID: 1TQN). Prioritize poses where the diol group coordinates the heme iron (binding energy ≤ -8.0 kcal/mol) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable enzyme-ligand complexes .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize epoxide ring-opening for scalability, but use borohydride reduction for stereochemical control .

- Biological Studies : Account for species-dependent metabolism by pre-screening metabolites in microsomal assays .

- Data Interpretation : Cross-validate computational predictions (e.g., docking scores) with experimental binding assays to resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.